methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets leading to multiple changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 5-fluoroindole.
Halogenation: The indole ring is halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Esterification: The carboxyl group is introduced at the 2-position through a carboxylation reaction, followed by esterification using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
Uniqueness
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKXGXEXMQZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676374 | |
Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-00-4 | |
Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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